Cinnamyl formate
Overview
Description
Cinnamyl formate is an α,β-unsaturated ester with the molecular formula C₁₀H₁₀O₂. It is known for its pleasant balsamic aroma and is commonly used as a flavoring agent and fragrance ingredient . The compound is characterized by its colorless to slightly yellow liquid form and is insoluble in water but soluble in most organic solvents .
Mechanism of Action
Target of Action
Cinnamyl formate is a derivative of cinnamic acid and is primarily used as a flavoring agent and a fragrance ingredient . It belongs to the family of cinnamyl derivatives, which are known for their antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly their cell membranes .
Mode of Action
Studies on similar cinnamyl derivatives suggest that these compounds interact directly with the cell membrane of microbes . For instance, certain cinnamyl derivatives have been found to interact with ergosterol, a component of fungal cell membranes, leading to disruption of the membrane structure .
Biochemical Pathways
This compound is likely to affect the integrity of microbial cell membranes, thereby disrupting essential biochemical pathways within the cell . This disruption can lead to cell death, providing the compound with its antimicrobial properties.
Result of Action
The primary result of this compound’s action is its antimicrobial effect, which is achieved through the disruption of microbial cell membranes . This leads to the death of the microbes, thereby preventing their growth and proliferation.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific strain of microbe and the environmental conditions, such as pH and temperature . Additionally, the compound’s stability may be affected by factors such as light, heat, and storage conditions .
Preparation Methods
Cinnamyl formate can be synthesized through several methods:
Esterification of Cinnamyl Alcohol with Formic Acid: This method involves the direct esterification of cinnamyl alcohol with formic acid.
Reaction with Mixed Formic Anhydride and Acetic Anhydride: Another method involves the reaction of cinnamyl alcohol with a mixture of formic anhydride and acetic anhydride.
These methods typically require controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Cinnamyl formate undergoes various chemical reactions, including:
Hydrogenation: Selective hydrogenation of this compound can lead to the formation of cinnamyl alcohol.
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Substitution Reactions: this compound can participate in substitution reactions, where the formate group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen donors like formic acid, oxidizing agents, and various catalysts. The major products formed from these reactions include cinnamyl alcohol, cinnamic acid, and other cinnamic derivatives.
Scientific Research Applications
Cinnamyl formate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cinnamyl formate can be compared with other similar compounds such as:
Cinnamyl Alcohol: Both compounds share the cinnamyl group, but cinnamyl alcohol lacks the formate ester group.
Cinnamic Acid: This compound is an oxidized form of cinnamyl alcohol and lacks the ester functionality.
Cinnamaldehyde: This compound contains an aldehyde group instead of the formate ester.
This compound is unique due to its ester functionality, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-phenylprop-2-enyl formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHJXKYRYCUGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861714 | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-65-4 | |
Record name | Cinnamyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cinnamyl formate primarily studied for, based on the provided research?
A1: Based on the provided papers, this compound is primarily researched for its safety and occurrence as a fragrance ingredient. [, ]
Q2: Is this compound naturally occurring?
A2: Yes, this compound is found naturally in certain foods. For example, it's a constituent of cognac oil. []
Q3: Where can I find detailed safety information on this compound used as a fragrance ingredient?
A3: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound, which you can find in their publication. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.